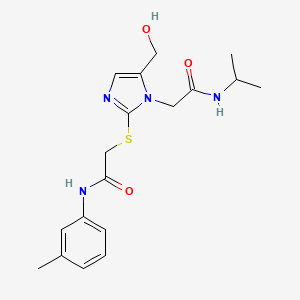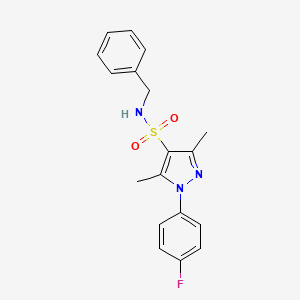![molecular formula C15H12ClN5O2 B11267890 2-(4-chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11267890.png)
2-(4-chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the reaction of 4-chlorophenol with chloroacetic acid to form 4-chlorophenoxyacetic acid. This intermediate is then reacted with 3-(1H-tetrazol-1-yl)aniline under appropriate conditions to yield the target compound. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors in biological systems. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-chloro-4-(4-chlorophenoxy)phenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol: Another compound with a chlorophenoxy group and a triazole ring.
2-[4-alkoxy-3-(1H-tetrazol-1-yl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives: Compounds with a tetrazole group targeting specific enzyme subpockets.
Uniqueness
2-(4-chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is unique due to its combination of a chlorophenoxy group and a tetrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C15H12ClN5O2 |
|---|---|
Molekulargewicht |
329.74 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-N-[3-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H12ClN5O2/c16-11-4-6-14(7-5-11)23-9-15(22)18-12-2-1-3-13(8-12)21-10-17-19-20-21/h1-8,10H,9H2,(H,18,22) |
InChI-Schlüssel |
UEWPHWVMTQCFSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)COC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11267814.png)
![N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11267816.png)
![ethyl 4-({[5-(5-methyl-1H-pyrazol-3-yl)thiophen-2-yl]sulfonyl}amino)benzoate](/img/structure/B11267824.png)
![2-((2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11267825.png)
![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B11267846.png)

![2-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11267865.png)
![5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11267869.png)
![3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B11267877.png)
![2-(benzylsulfanyl)-N-(4-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11267891.png)
![3-(Isopropylsulfanyl)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-C][1,2,4]triazole](/img/structure/B11267892.png)
![8-fluoro-3-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B11267893.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B11267907.png)
